molecular formula C18H21N3O4 B1671379 Ethacridine lactate CAS No. 1837-57-6

Ethacridine lactate

Cat. No.: B1671379
CAS No.: 1837-57-6
M. Wt: 343.4 g/mol
InChI Key: IYLLULUTZPKQBW-UHFFFAOYSA-N
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Description

Cyclophosphamide is a synthetic antineoplastic drug that belongs to the class of alkylating agents. It is widely used in chemotherapy and immunosuppressive therapy. The compound is known for its efficacy in treating various types of cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclophosphamide is synthesized by reacting bis(2-chloroethyl)amine with phosphorus oxychloride, resulting in N,N-bis(2-chloroethyl)dichlorophosphoramide. This intermediate is then reacted with 3-aminopropanol to form cyclophosphamide .

Industrial Production Methods: The industrial production of cyclophosphamide involves dissolving the compound in a suitable solvent, followed by aseptic filtration and removal of the solvent under aseptic conditions. The resulting cyclophosphamide powder is then packaged in pharmaceutical containers .

Chemical Reactions Analysis

Types of Reactions: Cyclophosphamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the metabolism of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, phosphoramide mustard, and acrolein .

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Properties

IUPAC Name

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLULUTZPKQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

442-16-0 (Parent)
Record name Ethacridine lactate
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DSSTOX Substance ID

DTXSID10872472
Record name Ethacridine lactate
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Molecular Weight

343.4 g/mol
Source PubChem
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CAS No.

1837-57-6, 6402-23-9
Record name Ethacridine lactate
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Record name Ethacridine lactate
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Record name ETHACRIDINE LACTATE
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Record name acrinol
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Record name Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1)
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Record name Ethacridine lactate
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Record name Ethacridine lactate
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Record name ETHACRIDINE LACTATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethacridine Lactate primarily acts as an antiseptic. While its precise mechanism for inducing abortion is not fully understood, research suggests it might stimulate prostaglandin production in the decidua. [] Prostaglandins play a crucial role in uterine contractions and cervical ripening, leading to the expulsion of the fetus and placenta. []

ANone: While this compound is known to possess antiseptic properties, the research provided doesn't explicitly confirm direct interaction with DNA as its primary mechanism of action. Further studies are needed to explore this aspect.

ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

ANone: Yes, studies have utilized ultraviolet spectrophotometry for the determination of this compound. [, , , , , ] The maximum absorption wavelength (λmax) of this compound has been reported at 362 nm and 271 nm in different studies. [, ]

ANone: Yes, research suggests that β-cyclodextrin can enhance the stability of this compound solutions. [] Further studies on the stability of the compound under various conditions (temperature, light exposure) are necessary to determine its shelf-life and optimal storage conditions.

ANone: The provided research primarily focuses on the use of this compound as an antiseptic and abortifacient. There is no mention of catalytic properties or applications in the provided research papers.

ANone: The provided research papers do not mention any computational chemistry studies, such as simulations, calculations, or QSAR models, conducted on this compound.

ANone: The provided research primarily focuses on the clinical application of this compound itself. There is no information available regarding the structure-activity relationship of this compound or its derivatives within the provided research papers.

ANone: The provided research mentions the use of this compound in various formulations, including solutions (0.1% concentration), ointments, and suppositories. [, , , ] The choice of formulation likely depends on the intended application and route of administration.

ANone: The use of this compound, particularly for inducing abortions, is subject to regulations that vary across countries and regions. It's crucial to consult and adhere to local laws and guidelines regarding its use.

ANone: Studies in dogs indicate that the oral absorption of this compound is very low, with less than 0.1% of the administered dose being absorbed. [] This low absorption might explain its localized effects and minimal systemic side effects when administered orally.

ANone: Following intravenous administration in dogs, approximately 84% of the administered dose was eliminated within 72 hours, primarily through fecal excretion. [] This suggests that biliary excretion might play a significant role in the elimination of this compound.

ANone: Numerous studies investigated the efficacy of this compound for second-trimester abortions. Success rates vary, with some studies reporting a 92.8% success rate, while others observed slightly lower rates. [] Factors influencing success rates include gestational age, previous cesarean sections, and the use of adjunctive medications like Misoprostol or oxytocin. [, , , , ]

ANone: Yes, researchers have used dog models to investigate the safety and absorption characteristics of this compound. [, ] In these studies, the compound was administered orally and intravenously to assess its impact on various physiological parameters. [, ]

ANone: While this compound is known for its antiseptic properties, the provided research doesn't provide specific details regarding the development of bacterial resistance against this compound.

ANone: Although considered relatively safe, this compound use has been associated with side effects like vomiting, shivering, fever, and cervical injuries. [] The incidence and severity of these side effects can vary depending on the route of administration and the individual's sensitivity.

ANone: One study explored incorporating this compound into porous poly(lactic acid) fibres for potential use in active dressings. [] This approach aims to control the release of the compound and enhance its local efficacy.

ANone: The provided research doesn't mention the use of specific biomarkers for monitoring the efficacy of this compound treatment.

ANone: Researchers commonly employ ultraviolet spectrophotometry and high-performance liquid chromatography (HPLC) methods to determine the concentration of this compound in various samples, including pharmaceuticals and biological fluids. [, , , , , , ]

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound. Further research is needed to assess its potential ecological effects.

ANone: While the provided research doesn't specify the solubility of this compound in various solvents, it mentions using solvents like ethyl alcohol and water for preparing solutions for analysis. [, ] Further investigation is necessary to determine its solubility profile.

ANone: Yes, researchers have validated analytical methods, including HPLC, for determining this compound concentration. [] Validation parameters typically include linearity, accuracy, precision, and recovery, ensuring the reliability and accuracy of the analytical data. []

ANone: The research highlights the importance of quality control in the preparation of this compound formulations. [] Manufacturers must adhere to strict manufacturing practices and quality control standards to ensure the sterility, stability, and efficacy of the final product. []

ANone: The provided research primarily focuses on the use and efficacy of this compound, without delving into its potential to induce immune responses. More research is necessary to explore this aspect.

ANone: The provided research papers do not mention any specific interactions between this compound and drug transporters. Further research is necessary to explore this aspect.

ANone: The provided research doesn't contain information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Several alternatives to this compound exist for inducing abortions, including:

  • Misoprostol: A prostaglandin E1 analogue, often used vaginally. [, , , ] Research suggests it might induce abortions faster than this compound. [, , , ]
  • Hypertonic Saline: Intra-amniotic injection of hypertonic saline is another method, although it can cause electrolyte imbalances. []

ANone: The provided research papers do not provide specific guidelines for the disposal of this compound. It is crucial to follow local regulations and guidelines for the safe and responsible disposal of pharmaceutical waste.

ANone: Researchers can access various resources, including:

    ANone: While the research provided mainly focuses on its use as an antiseptic and abortifacient, exploring potential applications in other fields could be beneficial. For instance, its incorporation into active dressings highlights its potential in wound healing and infection control. [] Further research is needed to explore and confirm its efficacy and safety in such applications.

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